molecular formula C13H19NO2S B12628039 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12628039
M. Wt: 253.36 g/mol
InChI Key: YTZJOLOUUJPART-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has shown potential in pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate to form a cyclohexylidene intermediate. This intermediate then undergoes a cyclization reaction with sulfur and ammonia to form the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

2-methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-8(2)7-16-13(15)11-9-5-3-4-6-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3

InChI Key

YTZJOLOUUJPART-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(SC2=C1CCCC2)N

Origin of Product

United States

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